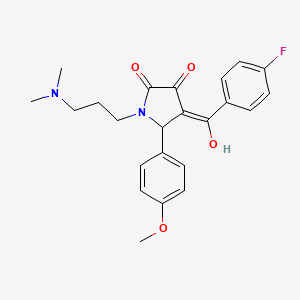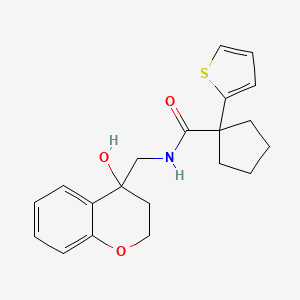![molecular formula C14H19NO4 B2738913 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid CAS No. 437982-68-8](/img/structure/B2738913.png)
2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid” is a chemical compound. It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of related compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to a propanoic acid backbone with a tert-butoxycarbonyl amino group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to form the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reaction in modest yield .Applications De Recherche Scientifique
Renewable Building Blocks for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a related phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazines. This approach uses bio-based amines and aims to replace phenol, demonstrating a sustainable alternative with potential applications in material science (Acerina Trejo-Machin et al., 2017).
Crystal Structure and Molecular Conformation
The crystal structure of a tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate showcases the molecule's extended, nearly all-trans C5 conformation, which is stabilized by weak intermolecular bonding. This insight contributes to understanding the stability of such compounds in solid states, with implications for pharmaceutical and material science applications (A. Kozioł et al., 2001).
Modular Dipeptide-Analogue Ligands
Novel dipeptide-analogue ligands, incorporating tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids, have been developed for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This showcases the chemical versatility of tert-butoxycarbonyl amino derivatives in synthesizing highly selective catalysts for organic synthesis (Isidro M. Pastor et al., 2003).
Amino Acid-Derived Polyacetylenes
A study on the synthesis and properties of amino acid-derived acetylene monomers highlights the application of tert-butoxycarbonyl amino derivatives in polymer science. These monomers undergo polymerization to form polymers with significant optical activity, indicating their potential in creating materials with unique chiral properties (Guangzheng Gao et al., 2003).
N-tert-Butoxycarbonylation of Amines
The heteropoly acid H3PW12O40 has been demonstrated as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting a green chemistry approach to protecting amine functionalities. This process is crucial in the synthesis of pharmaceuticals and peptides, showcasing the broad applicability of tert-butoxycarbonyl protection in synthetic chemistry (A. Heydari et al., 2007).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned, compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom, have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(12(16)17)10-5-7-11(8-6-10)15-13(18)19-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXSBVYSDUSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)


![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)
![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)



![N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2738845.png)
![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)

![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
